4-Bromophenyl methylsulfone CAS 3466-32-8 chemical properties
4-Bromophenyl methylsulfone CAS 3466-32-8 chemical properties
An In-Depth Technical Guide to 4-Bromophenyl methylsulfone (CAS 3466-32-8)
Overview and Molecular Structure
4-Bromophenyl methylsulfone, identified by CAS Number 3466-32-8, is a halogenated aromatic sulfone that serves as a pivotal building block in organic synthesis.[1] Its structure incorporates a methylsulfonyl group (-SO₂CH₃) and a bromine atom attached to a benzene ring at the para position. This unique combination of functional groups imparts valuable reactivity, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] The methylsulfone moiety is a key structural motif in numerous marketed drugs and clinical candidates, valued for its ability to enhance physicochemical properties such as solubility and metabolic stability.[3]
The electron-withdrawing nature of the sulfone group and the reactivity of the carbon-bromine bond make this compound a subject of significant interest for researchers and drug development professionals.[3]
Caption: Molecular Structure of 4-Bromophenyl methylsulfone.
Physicochemical Characteristics
The physical and chemical properties of 4-Bromophenyl methylsulfone are critical for its handling, storage, and application in synthetic chemistry. It is typically a white to off-white crystalline solid under standard conditions.[4][5]
| Property | Value | Source(s) |
| CAS Number | 3466-32-8 | [1] |
| Molecular Formula | C₇H₇BrO₂S | [4][6] |
| Molecular Weight | 235.10 g/mol | [4] |
| Appearance | White to almost white crystalline powder or crystals | [4][5] |
| Melting Point | 102-107 °C | [1][7] |
| Boiling Point | 348.6 °C at 760 mmHg | [1] |
| Density | 1.595 g/cm³ | [1] |
| Flash Point | 164.6 °C | [1] |
| Purity | >97% / >98% | [4] |
| Solubility | Soluble in Methanol | |
| InChI Key | FJLFSYRGFJDJMQ-UHFFFAOYSA-N | [4][8] |
| SMILES | CS(=O)(=O)c1ccc(Br)cc1 | [4] |
Synthesis and Manufacturing Workflow
The preparation of 4-Bromophenyl methylsulfone can be achieved through several synthetic routes. A common and efficient method involves the oxidation of the corresponding sulfide, 4-bromothioanisole. Another industrial approach utilizes substituted benzene sulfonyl chloride as a starting material, which undergoes reduction and subsequent methylation.[9][10]
Example Protocol: Oxidation of 4-Bromothioanisole
This protocol describes a laboratory-scale synthesis via the oxidation of 4-bromoanisole using sodium periodate catalyzed by Ruthenium on Carbon (Ru/C).[9]
Causality and Experimental Choices:
-
Starting Material: 4-Bromothioanisole (also known as (4-bromophenyl)(methyl)sulfane) is the direct precursor, containing the required carbon-sulfur bond.[11]
-
Oxidizing Agent: Sodium periodate (NaIO₄) is a strong but selective oxidant. It is capable of converting the sulfide to a sulfone.
-
Catalyst: A catalytic amount of Ruthenium on Carbon (Ru/C) is used to facilitate the oxidation process, allowing the reaction to proceed efficiently under mild conditions (room temperature).[9] This avoids harsh conditions that could lead to side reactions on the aromatic ring.
-
Solvent System: A biphasic system of water and dichloromethane is used. Water is necessary to dissolve the sodium periodate, while dichloromethane is used to dissolve the organic starting material and product, and for extraction.[9]
-
Workup: The workup procedure involving filtration, washing with brine (saturated sodium chloride solution), and drying with anhydrous sodium sulfate is a standard method to remove the catalyst, inorganic byproducts, and water from the organic product.[9]
Step-by-Step Methodology:
-
To a reaction flask, add 0.01 g of Ru/C catalyst and 235 mg (1.1 mmol) of sodium periodate.[9]
-
Add 3 mL of water to the flask.
-
With stirring, add 203 mg (1 mmol) of 4-bromothioanisole to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.[9]
-
Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction solution to remove the catalyst.
-
Wash the filter cake with dichloromethane (2 x 10 mL).
-
Combine the filtrate and the washings.
-
Wash the combined organic layer twice with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the 4-Bromophenyl methylsulfone product.[9]
Caption: Workflow for the synthesis of 4-Bromophenyl methylsulfone.
Reactivity and Applications in Synthesis
4-Bromophenyl methylsulfone is a valuable synthon primarily due to two reactive sites: the carbon-bromine bond and the aromatic ring.
-
Cross-Coupling Reactions: The C-Br bond is highly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of new carbon-carbon or carbon-nitrogen bonds, making it a key intermediate for constructing complex molecular scaffolds. For instance, it can undergo a coupling reaction with benzene sulfonamide in the presence of a copper(I) iodide catalyst to form N-aryl sulfonamides.[7] It is also used to synthesize biaryl methyl sulfones.[7]
-
Nucleophilic Aromatic Substitution (SNAr): While less common due to the deactivating effect of the bromine, the aromatic ring, activated by the potent electron-withdrawing sulfonyl group, can undergo SNAr reactions under specific conditions, especially if further activating groups are present.
Its utility is demonstrated in the synthesis of various biologically active molecules and advanced materials. It has been used in the synthesis of:
-
The non-steroidal anti-inflammatory drug (NSAID) DuP 697.[7]
-
5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, a potential therapeutic agent.[7]
-
1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz), a ligand used in coordination chemistry.[7]
-
Substituted pyrimidines, such as in the discovery of Macitentan, a dual endothelin receptor antagonist.[12]
Caption: Key reactions and applications of 4-Bromophenyl methylsulfone.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Bromophenyl methylsulfone.
| Technique | Expected Observations | Source(s) |
| ¹H NMR | Aromatic protons would appear as two doublets in the ~7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. The methyl protons of the sulfone group would appear as a singlet at ~3.0-3.2 ppm. | [8] |
| ¹³C NMR | Expected signals include the methyl carbon (~44 ppm), and four aromatic carbons, with the carbon attached to the sulfone group being the most downfield shifted. | [8] |
| IR Spectroscopy | Strong, characteristic absorption bands for the sulfone group (S=O stretching) are expected around 1330 cm⁻¹ and 1125 cm⁻¹. Other peaks would correspond to aromatic C-H and C=C stretching. | [13][14] |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, which is indicative of the presence of one bromine atom. | [15] |
Safety and Handling
Proper handling of 4-Bromophenyl methylsulfone is crucial to ensure laboratory safety. It is classified as hazardous and requires careful management.[6]
| Safety Aspect | Recommendation | Source(s) |
| GHS Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][6][16][17] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [5][6][16] |
| Personal Protective Equipment (PPE) | Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A NIOSH-approved N95 respirator may be necessary if dust is generated. | [16] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials. | [5][6][16] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [5][6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [5][6] |
Conclusion
4-Bromophenyl methylsulfone is a highly functionalized and versatile chemical intermediate. Its well-defined physicochemical properties, predictable reactivity in key synthetic transformations like cross-coupling, and established synthesis protocols make it an indispensable tool for chemists. For researchers and professionals in drug development, its role as a precursor to complex molecules and the inclusion of the drug-like methylsulfone moiety underscore its continued importance in the pursuit of novel therapeutics and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.
References
-
Forecasting the 4-Bromophenyl Methyl Sulfone Market 2025-2032. (2025). Apiary. [Link]
-
Transformations of Bromodichloromethyl-4-Chlorophenyl Sulfone into New Compounds with Potential Pesticidal Activity. (2005). Polish Journal of Applied Chemistry. [Link]
-
FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
4-bromophenyl methyl sulfone (C7H7BrO2S). PubChemLite. [Link]
-
4-Bromophenyl Methyl Sulfone, 5g, Each. CP Lab Safety. [Link]
-
FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). ResearchGate. [Link]
- Preparation method of phenyl methyl sulphone derivatives. (2013).
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]
-
Sulfone, methyl phenyl. NIST WebBook. [Link]
Sources
- 1. 4-Bromophenyl methyl sulfone | 3466-32-8 [chemnet.com]
- 2. Forecasting the 4-Bromophenyl Methyl Sulfone Market 2025-2032: Report on Technology, Trends, Production, and Key Players at a Projected CAGR of 14% · Apiary [4bromophenylmethylsulfonemarketsharemarkettrendsandforecast.docs.apiary.io]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 4-Bromophenyl Methyl Sulfone | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.ca [fishersci.ca]
- 7. 4-Bromophenyl methyl sulfone | 3466-32-8 [chemicalbook.com]
- 8. 4-Bromophenyl methyl sulfone(3466-32-8) 1H NMR [m.chemicalbook.com]
- 9. 4-Bromophenyl methyl sulfone synthesis - chemicalbook [chemicalbook.com]
- 10. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 11. chemscene.com [chemscene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. photocrystallography.eu [photocrystallography.eu]
- 14. Sulfone, methyl phenyl [webbook.nist.gov]
- 15. PubChemLite - 4-bromophenyl methyl sulfone (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 16. echemi.com [echemi.com]
- 17. 4-Bromophenyl methyl sulfone, 99%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
